1-(Piperidin-4-yl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 1-(Piperidin-4-yl)-1H-indole derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis. Santos et al. (2015) describe a three-step synthetic approach for a series of 3-piperidin-4-yl-1H-indoles with anti-parasitic activity against Plasmodium falciparum (Santos et al., 2015). Additionally, Zhong et al. (2014) developed an asymmetric synthesis of bisindole-piperidine-amino acid hybrids, offering a novel approach to these compounds (Zhong et al., 2014).
Molecular Structure Analysis
The molecular structure of these derivatives has been explored through various methods, including X-ray diffraction. Król et al. (2022) detailed the synthesis and absolute configuration of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives, providing insights into their molecular structures (Król et al., 2022).
Chemical Reactions and Properties
1-(Piperidin-4-yl)-1H-indole compounds participate in various chemical reactions, offering a pathway to diverse bioactive molecules. Bignan et al. (2006) synthesized a novel series of indoles with high affinity to the ORL-1 receptor, exploring structure-activity relationships at the piperidine nitrogen (Bignan et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. Shalaby et al. (2014) characterized two dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] by IR, NMR, and X-ray diffraction, providing data on their physical properties (Shalaby et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental for understanding the potential applications of these compounds. Van Niel et al. (1999) explored the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles, revealing how such modifications can enhance pharmacokinetic profiles and receptor selectivity (Van Niel et al., 1999).
Scientific Research Applications
Antimalarial Chemotype : A study by Santos et al. (2015) explored 3-piperidin-4-yl-1H-indoles as a novel antimalarial chemotype, synthesizing a series of these compounds which showed potential against drug-resistant and sensitive strains of Plasmodium falciparum, thus representing a promising new chemotype for antimalarial drugs (Santos et al., 2015).
Corrosion Inhibition : Verma et al. (2016) investigated 3-amino alkylated indoles, including 3-(phenyl(piperidin-1-yl)methyl)-1H-indole, as corrosion inhibitors for mild steel in 1M HCl. These compounds demonstrated significant inhibition efficiencies, with the piperidine-containing indole showing higher performance than others (Verma et al., 2016).
Neuroprotective Agents : Research by Buemi et al. (2013) identified certain indole derivatives, including those with a piperidine moiety, as dual-effective neuroprotective agents. These compounds showed both potent ligand activity for NMDA receptors and antioxidant properties, offering potential in the treatment of neurodegenerative diseases (Buemi et al., 2013).
Cholinesterase and Monoamine Oxidase Inhibitors : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, as dual inhibitors of cholinesterase and monoamine oxidase, which are significant in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Serotonin Receptor Ligands : A study by van Niel et al. (1999) explored the fluorination of piperidine-4-yl-1H-indoles, aiming to develop ligands with high affinity for the 5-HT1D receptor. These compounds showed potential for improved pharmacokinetic profiles (van Niel et al., 1999).
Manufacturing Process Development : Boini et al. (2006) described the development of a manufacturing process for 1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole, emphasizing environmental friendliness and efficiency (Boini et al., 2006).
Future Directions
properties
IUPAC Name |
1-piperidin-4-ylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEDXUKWSYJDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555741 | |
Record name | 1-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1H-indole | |
CAS RN |
118511-81-2 | |
Record name | 1-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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